molecular formula C16H13NO2 B2508902 2-(4-Methylbenzyl)isoindoline-1,3-dione CAS No. 101207-45-8

2-(4-Methylbenzyl)isoindoline-1,3-dione

Cat. No.: B2508902
CAS No.: 101207-45-8
M. Wt: 251.285
InChI Key: KGYUBBFNBRAXAV-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)isoindoline-1,3-dione is an organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 4-methylbenzyl group.

Biochemical Analysis

Biochemical Properties

Isoindoline-1,3-dione derivatives have been found to interact with various enzymes and proteins . For instance, they have shown to exert a good competitive inhibition on Acetylcholinesterase (AChE)

Cellular Effects

It has been found that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cell types . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylbenzyl)isoindoline-1,3-dione is not completely understood. It is known that isoindoline-1,3-dione derivatives can interact with the human dopamine receptor D2 . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isoindoline-1,3-dione derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one isoindoline-1,3-dione derivative exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg in a maximal electroshock (MES) model . None of the tested compounds rendered acceptable protection in a subcutaneous pentylenetetrazole (PTZ) model .

Metabolic Pathways

It is known that isoindoline-1,3-dione derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method is the reaction of 4-methylbenzylamine with phthalic anhydride in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:

    Condensation Reaction: 4-Methylbenzylamine reacts with phthalic anhydride to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles such as solventless conditions and the use of environmentally friendly catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

2-(4-Methylbenzyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar reactivity and applications.

    N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.

    Quinones: Oxidized derivatives of isoindoline-1,3-diones with distinct chemical properties.

Uniqueness

2-(4-Methylbenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYUBBFNBRAXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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